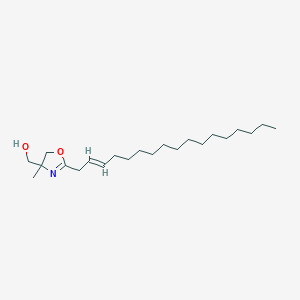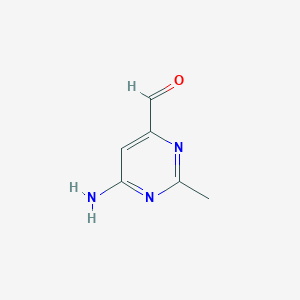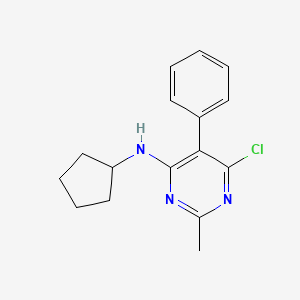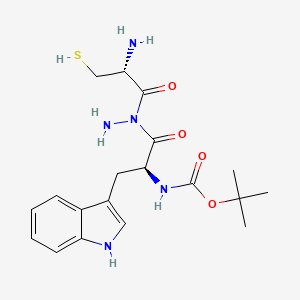
4-Oxazolinemethanol, 2-heptadecenyl-4-methyl-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(2-(Heptadec-2-en-1-yl)-4-methyl-4,5-dihydrooxazol-4-yl)methanol: is a chemical compound with the molecular formula C22H41NO2 It is characterized by the presence of an oxazole ring, a long heptadecenyl chain, and a hydroxymethyl group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (2-(Heptadec-2-en-1-yl)-4-methyl-4,5-dihydrooxazol-4-yl)methanol typically involves the following steps:
Formation of the Oxazole Ring: The oxazole ring can be synthesized through a cyclization reaction involving an appropriate precursor such as an amino alcohol and a carboxylic acid derivative.
Attachment of the Heptadecenyl Chain: The heptadecenyl chain can be introduced via a coupling reaction, such as a Wittig reaction or a Heck reaction, using a suitable alkene precursor.
Introduction of the Hydroxymethyl Group: The hydroxymethyl group can be added through a hydroxymethylation reaction, often using formaldehyde or a similar reagent under basic conditions.
Industrial Production Methods
Industrial production of (2-(Heptadec-2-en-1-yl)-4-methyl-4,5-dihydrooxazol-4-yl)methanol may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Catalysts and solvents are selected to maximize yield and minimize waste.
Analyse Chemischer Reaktionen
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the hydroxymethyl group, leading to the formation of aldehydes or carboxylic acids.
Reduction: Reduction reactions can target the oxazole ring or the double bond in the heptadecenyl chain, resulting in saturated derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst (e.g., palladium on carbon) are used.
Substitution: Nucleophiles such as alkoxides, amines, or halides can be employed under basic or acidic conditions.
Major Products
Oxidation: Aldehydes, carboxylic acids.
Reduction: Saturated alcohols, alkanes.
Substitution: Ethers, amines, halides.
Wissenschaftliche Forschungsanwendungen
(2-(Heptadec-2-en-1-yl)-4-methyl-4,5-dihydrooxazol-4-yl)methanol: has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of infections and inflammatory conditions.
Industry: It is used in the formulation of specialty chemicals, including surfactants and lubricants.
Wirkmechanismus
The mechanism of action of (2-(Heptadec-2-en-1-yl)-4-methyl-4,5-dihydrooxazol-4-yl)methanol involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may interact with enzymes, receptors, or other proteins, modulating their activity.
Pathways Involved: It can influence various biochemical pathways, including those related to inflammation, microbial growth, and cellular signaling.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
(2-(Heptadec-2-en-1-yl)-4-methyl-4,5-dihydrooxazol-4-yl)ethanol: Similar structure but with an ethanol group instead of a methanol group.
(2-(Heptadec-2-en-1-yl)-4-methyl-4,5-dihydrooxazol-4-yl)propane: Similar structure but with a propane group instead of a methanol group.
Uniqueness
- The presence of the hydroxymethyl group in (2-(Heptadec-2-en-1-yl)-4-methyl-4,5-dihydrooxazol-4-yl)methanol provides unique reactivity and potential for further functionalization.
- The long heptadecenyl chain contributes to its hydrophobic properties, making it suitable for applications in surfactants and lubricants.
This detailed article provides a comprehensive overview of (2-(Heptadec-2-en-1-yl)-4-methyl-4,5-dihydrooxazol-4-yl)methanol, covering its preparation, chemical reactions, scientific applications, mechanism of action, and comparison with similar compounds
Eigenschaften
CAS-Nummer |
1323-47-3 |
|---|---|
Molekularformel |
C22H41NO2 |
Molekulargewicht |
351.6 g/mol |
IUPAC-Name |
[2-[(E)-heptadec-2-enyl]-4-methyl-5H-1,3-oxazol-4-yl]methanol |
InChI |
InChI=1S/C22H41NO2/c1-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-21-23-22(2,19-24)20-25-21/h16-17,24H,3-15,18-20H2,1-2H3/b17-16+ |
InChI-Schlüssel |
IMDOZEUBLKJMFF-WUKNDPDISA-N |
Isomerische SMILES |
CCCCCCCCCCCCCC/C=C/CC1=NC(CO1)(C)CO |
Kanonische SMILES |
CCCCCCCCCCCCCCC=CCC1=NC(CO1)(C)CO |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N-[2-[2-(4-chlorophenyl)-4-(3,4-dihydropyrazol-2-yl)phenyl]sulfonylethyl]acetamide](/img/structure/B12906876.png)
![4-Hydroxy-3-phenyl-2H-pyrano[3,2-c]quinoline-2,5(6H)-dione](/img/structure/B12906878.png)

![4-(4-Chlorophenyl)-3,6-dimethyl[1,2]oxazolo[3,4-d]pyridazin-7(6H)-one](/img/structure/B12906889.png)

![1H-Indole, 5-chloro-3-[(3-chlorophenyl)sulfonyl]-1-(4-piperidinylmethyl)-](/img/structure/B12906895.png)
![5-[(4-Methoxyphenyl)methyl]-N-methyl-1,3,4-thiadiazol-2-amine](/img/structure/B12906896.png)

![N-[1-(4-Chlorophenyl)-5-oxo-2,5-dihydro-1H-1,2,4-triazol-3-yl]glycine](/img/structure/B12906910.png)




![3-(Benzo[d][1,3]dioxol-5-ylmethylene)dihydrofuran-2(3H)-one](/img/structure/B12906954.png)
